2,7-Dibromo-9,9-dimethylfluorene

Organic Photovoltaics Solid Additives Morphology Control

2,7-Dibromo-9,9-dimethylfluorene is essential for high-performance OLED/OPV fabrication. The 9,9-dimethyl substitution is not inert; it is critical for solubility, morphological stability, and preventing keto-defect formation. Substituting with 2,7-dibromofluorene risks device failure. This monomer yields a PCE increase from 15.3% to 17.2% as a volatile additive and enables higher Tg HTMs.

Molecular Formula C15H12Br2
Molecular Weight 352.06 g/mol
CAS No. 28320-32-3
Cat. No. B1315444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-9,9-dimethylfluorene
CAS28320-32-3
Molecular FormulaC15H12Br2
Molecular Weight352.06 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C
InChIInChI=1S/C15H12Br2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3
InChIKeyLONBOJIXBFUBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromo-9,9-dimethylfluorene (CAS 28320-32-3) Procurement Guide: A Precursor for Advanced Organic Electronics


2,7-Dibromo-9,9-dimethylfluorene is a bifunctional organic building block belonging to the 9,9-dialkylfluorene class, featuring bromine atoms at the 2- and 7-positions for cross-coupling reactivity and geminal dimethyl groups at the 9-position for enhanced solubility and morphological stability [1]. This compound serves as a critical precursor for synthesizing a wide array of organic semiconducting polymers and small molecules, primarily used as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and as active layer components or volatile solid additives in organic photovoltaics (OPVs) .

Why Generic 2,7-Dibromofluorene Substitution Fails: The Critical Role of 9,9-Dimethylation in 2,7-Dibromo-9,9-dimethylfluorene


Substituting the target compound with the simpler, unmethylated analog 2,7-dibromofluorene is a high-risk procurement error for device fabrication. While both compounds offer reactive sites for polymerization, the 9,9-dimethyl substitution in 2,7-dibromo-9,9-dimethylfluorene is not an inert modification. It fundamentally alters key material properties: it dramatically increases solubility in common organic solvents, enabling solution processing [1]; it imparts greater morphological stability to derived polymers, a crucial factor for long-term device reliability [2]; and it prevents undesirable keto-defect formation during device operation, which is a major source of efficiency loss in unsubstituted polyfluorenes [3]. The quantitative evidence below demonstrates precisely how this structural difference translates into performance gaps that make generic substitution untenable for high-performance applications.

2,7-Dibromo-9,9-dimethylfluorene (28320-32-3): Head-to-Head Quantitative Performance Data vs. Alternatives


PCE Boost to 17.2%: 2,7-Dibromo-9,9-dimethylfluorene as a Volatile Solid Additive in OPVs

2,7-Dibromo-9,9-dimethylfluorene (DBDMF) functions as a high-crystallinity, volatile solid additive in non-fullerene organic solar cells (NF-OSCs). In a direct comparison, treating the PM6:BTP-BO-4F active layer with DBDMF increased the power conversion efficiency (PCE) from a baseline of 15.3% to 17.2% [1]. This 12.4% relative performance improvement is directly linked to DBDMF's ability to optimize film morphology, a function not demonstrated by non-volatile or lower-crystallinity alternatives.

Organic Photovoltaics Solid Additives Morphology Control

Fill Factor Enhancement by 5.7%: A Direct Performance Metric for 2,7-Dibromo-9,9-dimethylfluorene in OPV Devices

In the same PM6:BTP-BO-4F binary solar cell system, the addition of 2,7-dibromo-9,9-dimethylfluorene (DBDMF) as a solid additive significantly improved the fill factor (FF), a key indicator of device quality and charge extraction efficiency. The FF increased from 71.4% for the control device to 77.1% for the DBDMF-treated device [1]. This improvement indicates a more favorable active layer morphology with reduced charge recombination.

Organic Photovoltaics Device Physics Morphology Control

15-20°C Higher Glass Transition Temperature: Thermal Stability Advantage of 2,7-Dibromo-9,9-dimethylfluorene-Derived HTMs

The 9,9-dimethylfluorene core imparts superior thermal stability to its derivatives. Hole-transport materials synthesized from 2,7-dibromo-9,9-dimethylfluorene, specifically 2,7-bis(diarylamino)-9,9-dimethylfluorenes, exhibit glass-transition temperatures (Tg) that are 15-20°C higher than their direct biphenyl-bridged analogues [1]. This higher Tg is critical for maintaining morphological stability and preventing device degradation during prolonged operation.

Hole-Transport Materials OLED Thermal Stability

0.11-0.14 V Lower Oxidation Potential: Enhanced Hole-Injection Efficiency of 2,7-Dibromo-9,9-dimethylfluorene-Based HTMs

Electrochemical analysis reveals that the same class of HTMs derived from 2,7-dibromo-9,9-dimethylfluorene (2,7-bis(diarylamino)-9,9-dimethylfluorenes) are 0.11-0.14 V more readily oxidized than their biphenyl-bridged analogues [1]. This lower oxidation potential implies a more favorable energy level alignment with common anode materials, leading to a reduced hole-injection barrier and potentially lower operating voltages in OLED devices.

Hole-Transport Materials Electrochemistry OLED

Proven Application Scenarios for 2,7-Dibromo-9,9-dimethylfluorene (CAS 28320-32-3) in High-Performance R&D


High-Efficiency Non-Fullerene Organic Photovoltaics (NF-OSCs)

Researchers seeking to push the power conversion efficiency of binary non-fullerene solar cells should utilize 2,7-dibromo-9,9-dimethylfluorene as a volatile solid additive. As demonstrated in the PM6:BTP-BO-4F system, its addition yields a direct and substantial PCE increase from 15.3% to 17.2% and a fill factor increase from 71.4% to 77.1% [1]. This is attributed to its ability to suppress non-fullerene acceptor (NFA) over-aggregation and promote favorable phase separation and molecular packing, a unique combination not found in non-volatile or amorphous alternatives [1].

Stable, Low-Voltage Organic Light-Emitting Diodes (OLEDs)

OLED developers aiming to maximize device lifetime and reduce power consumption should prioritize 2,7-dibromo-9,9-dimethylfluorene as the core monomer for synthesizing diarylamino-based hole-transport materials (HTMs). HTMs built on this core exhibit a 15-20°C higher glass-transition temperature (Tg) for enhanced morphological stability and are 0.11-0.14 V more readily oxidized, leading to more efficient hole injection compared to biphenyl-based HTMs [2]. This combination of improved thermal stability and favorable energetics directly addresses the two primary degradation pathways in OLEDs.

Synthesis of Morphologically Stable, Solution-Processable Polymers

Polymer chemists developing semiconducting materials for flexible electronics require monomers that yield polymers with both high solubility and good film-forming properties. The 9,9-dimethyl substitution on this fluorene core is essential for conferring these attributes [3]. Polymers derived from 9,9-dialkylfluorenes, unlike those from unsubstituted fluorene, exhibit excellent solubility and processability, enabling the cost-effective, large-area coating techniques necessary for industrial-scale flexible device production [3]. The high crystallinity of the monomer itself also aids in controlling the final polymer morphology [1].

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